![molecular formula C28H17NO4 B281162 Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281162.png)
Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate is a synthetic compound that has shown potential as a therapeutic agent in scientific research.
Wirkmechanismus
The mechanism of action of Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate involves the inhibition of various signaling pathways such as PI3K/Akt, NF-κB, and MAPK. It also activates the caspase-dependent apoptotic pathway and induces cell cycle arrest in cancer cells. Furthermore, it modulates the activity of various enzymes such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It reduces the production of reactive oxygen species and prevents oxidative stress. It also modulates the activity of various enzymes such as COX-2 and iNOS, which are involved in inflammation. Moreover, it induces apoptosis in cancer cells and inhibits angiogenesis, thereby exhibiting anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate in lab experiments include its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It also exhibits low toxicity and high selectivity towards cancer cells. However, its limitations include its low solubility in water and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate. These include the optimization of its pharmacokinetic properties, the development of new analogs with improved activity, and the investigation of its potential as a therapeutic agent in other diseases such as cardiovascular diseases and metabolic disorders. Moreover, further studies are needed to elucidate its mechanism of action and to explore its potential as a combination therapy with other drugs.
Synthesemethoden
The synthesis method of Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate involves the condensation of 2-amino-3-carbethoxy-1,4-naphthoquinone and 3-bromo-1,2-benzisoxazole in the presence of a base. The resulting product is then reacted with benzyl bromide to yield the final compound.
Wissenschaftliche Forschungsanwendungen
Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Moreover, it has neuroprotective effects by reducing the production of reactive oxygen species and preventing neuronal cell death.
Eigenschaften
Molekularformel |
C28H17NO4 |
---|---|
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
benzyl 3,10-dioxo-1-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2(11),4,6,8,12,14,16,18,20-nonaene-12-carboxylate |
InChI |
InChI=1S/C28H17NO4/c30-26-20-12-6-7-13-21(20)27(31)25-24(26)23(28(32)33-16-17-8-2-1-3-9-17)22-14-18-10-4-5-11-19(18)15-29(22)25/h1-15H,16H2 |
InChI-Schlüssel |
PZOHJGLEQFGSAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=C3C=C4C=CC=CC4=CN3C5=C2C(=O)C6=CC=CC=C6C5=O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=C3C=C4C=CC=CC4=CN3C5=C2C(=O)C6=CC=CC=C6C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.